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Compound of Interest

Compound Name: Tert-butyl pyridazin-3-ylcarbamate

Cat. No.: B143095 Get Quote

An in-depth analysis of the biological activities of tert-butyl pyridazin-3-ylcarbamate
derivatives reveals a landscape ripe for exploration in drug discovery, particularly in the realm

of kinase inhibition for oncology. While extensive public domain data specifically detailing the

biological activities of a broad range of tert-butyl pyridazin-3-ylcarbamate derivatives is

limited, the foundational pyridazine and pyridazinone cores are well-established

pharmacophores known to exhibit a wide spectrum of biological effects. These include

anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide synthesizes the available information on related pyridazine derivatives, focusing on

their potential as kinase inhibitors, and provides a framework for understanding their

mechanism of action and experimental evaluation. The data presented is based on structurally

similar compounds and serves as a predictive guide for the potential of the tert-butyl
pyridazin-3-ylcarbamate scaffold.

Anticipated Biological Activity: Kinase Inhibition
The pyridazine core is a common scaffold in the design of kinase inhibitors. Kinases are a class

of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of

many diseases, including cancer. The pyridazine structure can be readily modified to achieve

potent and selective inhibition of various kinases. For the tert-butyl pyridazin-3-ylcarbamate
scaffold, the pyridazine ring acts as a hinge-binding motif, while the carbamate group and its

substituents can be tailored to interact with other regions of the kinase active site, thereby

influencing potency and selectivity.
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Potential Kinase Targets and Anti-Cancer Activity
Based on the broader class of pyridazine and pyridazinone derivatives, several kinase targets

are of high interest for the tert-butyl pyridazin-3-ylcarbamate scaffold:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key

strategy in anti-angiogenic cancer therapy. Pyridazinone-based diarylurea derivatives have

shown promising VEGFR-2 inhibitory activity.

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling

pathway and a validated target in B-cell malignancies. Pyridazinone analogs have been

developed as potent and selective BTK inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in

inflammatory responses and cell proliferation. Pyridazine derivatives have been explored as

inhibitors of this kinase.

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic

arrest and apoptosis in cancer cells. The pyridazine scaffold has been utilized in the design

of Aurora kinase inhibitors.

The anticancer activity of these derivatives is typically evaluated against a panel of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to

quantify the potency of a compound.

Data Presentation: Predicted Anticancer Activity
The following table summarizes hypothetical IC50 values for a series of tert-butyl pyridazin-3-
ylcarbamate derivatives against various cancer cell lines and kinase targets. This data is

illustrative and based on activities reported for structurally related pyridazine compounds.
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Compound
ID

R-Group (at
position 6
of
Pyridazine)

Target
Kinase

IC50 (nM)
Cancer Cell
Line

IC50 (µM)

TPC-001

4-

methoxyphen

yl

VEGFR-2 15 HUVEC 0.12

TPC-002
3-chloro-4-

fluorophenyl
BTK 8 TMD8 0.05

TPC-003
4-(morpholin-

4-yl)phenyl
p38 MAPK 50 THP-1 0.45

TPC-004
3-

aminophenyl
Aurora A 25 HeLa 0.20

TPC-005 4-pyridyl VEGFR-2 22 A549 0.18

TPC-006

3-

trifluoromethy

lphenyl

BTK 12 Ramos 0.08

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of these

compounds. Below are representative protocols for key experiments.

Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP,

assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g.,

ADP-Glo™ Kinase Assay kit).

Procedure:

1. Prepare a serial dilution of the test compounds in DMSO.
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2. In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

3. Add the test compounds to the wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and measure the kinase activity using the detection reagent according to

the manufacturer's instructions.

7. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50

value.

Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

Reagents and Materials: Human cancer cell lines, cell culture medium (e.g., RPMI-1640 with

10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

Procedure:

1. Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with various concentrations of the test compounds and incubate for a

specified period (e.g., 72 hours).

3. Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

4. Add the solubilizing agent to dissolve the formazan crystals.

5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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6. Calculate the percentage of cell viability relative to a vehicle-treated control and determine

the IC50 value.

Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of these compounds often involves mapping their

effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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